molecular formula C8H8BrN3O2 B13285486 2-(Azetidin-1-yl)-5-bromopyrimidine-4-carboxylic acid

2-(Azetidin-1-yl)-5-bromopyrimidine-4-carboxylic acid

Cat. No.: B13285486
M. Wt: 258.07 g/mol
InChI Key: MPHYIECESAUTTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azetidin-1-yl)-5-bromopyrimidine-4-carboxylic acid is a heterocyclic compound that contains both azetidine and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-1-yl)-5-bromopyrimidine-4-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the bromopyrimidine moiety. One common method involves the use of azetidine derivatives and bromopyrimidine precursors under specific reaction conditions. For example, the azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The bromopyrimidine moiety can then be introduced through a Suzuki–Miyaura cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-yl)-5-bromopyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Pyrimidines: Resulting from substitution reactions.

    Coupled Products: Formed through Suzuki–Miyaura coupling, leading to more complex heterocyclic structures.

Scientific Research Applications

2-(Azetidin-1-yl)-5-bromopyrimidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)-5-bromopyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromopyrimidine moiety can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-1-yl)-5-bromopyrimidine-4-carboxylic acid is unique due to its combination of azetidine and bromopyrimidine rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry.

Properties

Molecular Formula

C8H8BrN3O2

Molecular Weight

258.07 g/mol

IUPAC Name

2-(azetidin-1-yl)-5-bromopyrimidine-4-carboxylic acid

InChI

InChI=1S/C8H8BrN3O2/c9-5-4-10-8(12-2-1-3-12)11-6(5)7(13)14/h4H,1-3H2,(H,13,14)

InChI Key

MPHYIECESAUTTN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=NC=C(C(=N2)C(=O)O)Br

Origin of Product

United States

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